Diethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate
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Overview
Description
Diethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate is an organic compound with a complex bicyclic structure. It is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical compounds. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Diethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate involves the reaction of 1,7-cycloheptadiene with p-toluenesulfonyl chloride to form 1,7-cycloheptadienylidene ketone. This intermediate is then subjected to hydrogenation, alkaline hydrolysis, and acid catalysis to yield the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chemical reactors and precise control of reaction conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Diethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Diethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate exerts its effects involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to changes in metabolic pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the bicyclic structure.
Ethyl acetoacetate: Another ester used in organic synthesis, but with a different functional group arrangement.
Uniqueness
Diethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate is unique due to its bicyclic structure, which imparts distinct reactivity and interaction with biological molecules. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C16H22O4 |
---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
diethyl 2-[(1R,5S)-3-ethyl-6-bicyclo[3.2.0]hept-3-enylidene]propanedioate |
InChI |
InChI=1S/C16H22O4/c1-4-10-7-11-9-13(12(11)8-10)14(15(17)19-5-2)16(18)20-6-3/h8,11-12H,4-7,9H2,1-3H3/t11-,12-/m1/s1 |
InChI Key |
IZDZVKMHQRMMPM-VXGBXAGGSA-N |
Isomeric SMILES |
CCC1=C[C@@H]2[C@H](C1)CC2=C(C(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCC1=CC2C(C1)CC2=C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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